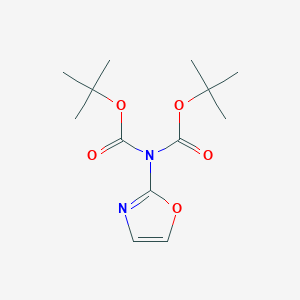

N, N-diBoc-Oxazol-2-ylamine

Description

N,N-diBoc-Oxazol-2-ylamine is a protected derivative of 2-aminooxazole, where the amine group is shielded by two tert-butoxycarbonyl (Boc) groups. This modification enhances the compound’s stability and modulates its reactivity, making it a valuable intermediate in organic synthesis, particularly in multi-step reactions requiring selective deprotection.

Properties

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(1,3-oxazol-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O5/c1-12(2,3)19-10(16)15(9-14-7-8-18-9)11(17)20-13(4,5)6/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYLZRMFLORQQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC=CO1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N, N-diBoc-Oxazol-2-ylamine can be synthesized through various methods. One common approach involves the reaction of oxazole derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of N, N-diBoc-Oxazol-2-ylamine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Chemical Reactions Involving N,N-diBoc-Oxazol-2-ylamine

N,N-diBoc-Oxazol-2-ylamine participates in several significant chemical reactions, including nucleophilic substitutions, cycloadditions, and transformations involving electrophilic species. This section will detail various reaction pathways and their outcomes.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are common for amines, and N,N-diBoc-Oxazol-2-ylamine is no exception. The Boc groups can be selectively removed under acidic conditions, allowing the amine to act as a nucleophile.

-

Reaction Example : The removal of Boc groups using trifluoroacetic acid (TFA) generates the free amine, which can then react with electrophiles such as alkyl halides or carbonyl compounds to yield substituted products.

Cycloaddition Reactions

N,N-diBoc-Oxazol-2-ylamine can also participate in cycloaddition reactions, particularly when activated by metal catalysts.

-

Example Reaction : A cobalt(III)-catalyzed reaction involving N-pivaloyloxyamides and alkynes leads to the formation of 2,5-disubstituted oxazoles. This method showcases the utility of N,N-diBoc-Oxazol-2-ylamine as a precursor for more complex structures through cycloaddition mechanisms.

Electrophilic Aromatic Substitution

The presence of the oxazole ring allows for electrophilic aromatic substitution reactions, where the nitrogen atom can direct electrophiles to specific positions on the aromatic system.

-

Mechanism : The electron-rich nature of the oxazole ring facilitates the attack of electrophiles, leading to various substituted products depending on the reaction conditions and substituents present.

Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | TFA (deprotection), R-X | 85 | |

| Cobalt(III) Catalysis | Co(III), alkyne | 70 | |

| Electrophilic Substitution | Electrophile (X), base | Varied |

Biological Activity of Derivatives

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| N-methylbenzo[d]oxazol-2-amine | Anthelmintic | 50 | |

| Various N-substituted analogs | α-glucosidase inhibitor | 32.49 |

Scientific Research Applications

Chemistry

N, N-diBoc-Oxazol-2-ylamine serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its unique structure allows it to participate in numerous chemical reactions, including oxidation, reduction, and nucleophilic substitution. This versatility makes it a valuable reagent in organic synthesis.

Biology

In biological research, N, N-diBoc-Oxazol-2-ylamine is utilized as a building block for biologically active molecules. It has been investigated for its role as an enzyme inhibitor , particularly in studies focused on α-glucosidase inhibition. For example, derivatives of related compounds have shown significant inhibitory activity against α-glucosidase with IC50 values comparable to standard drugs like acarbose .

Medicine

The compound is being explored for its potential therapeutic properties , including antimicrobial and anticancer activities. Its mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activity or cellular pathways related to disease processes. Studies have indicated that modifications to the oxazole ring can enhance biological activity, leading to promising candidates for drug development .

Case Studies

- Enzyme Inhibition Study : A study on a series of oxazole derivatives demonstrated that specific substitutions on the oxazole ring significantly enhanced α-glucosidase inhibition. One compound showed an IC50 value of 32.49 μM, indicating strong potential for managing diabetes through enzyme modulation .

- Antimicrobial Activity : Research into related oxadiazole derivatives has highlighted their antimicrobial properties. Compounds derived from oxadiazoles exhibited comparable antibacterial activity to established antibiotics, suggesting a pathway for developing new therapeutic agents against resistant bacterial strains .

- Anticancer Research : Investigations have also focused on the anticancer properties of oxazole derivatives. A recent study indicated that modifications to the oxazole structure could lead to compounds with enhanced efficacy against various cancer cell lines .

Mechanism of Action

The mechanism of action of N, N-diBoc-Oxazol-2-ylamine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme function by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, affecting processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural Features :

- Base structure: 2-Aminooxazole (C₃H₄N₂O), a five-membered heterocycle with an amine group at the 2-position.

- Modification : Two Boc groups [(C₅H₉O₂)₂] replace the hydrogen atoms on the amine, yielding the molecular formula C₁₃H₂₀N₂O₅ and a molecular weight of 284.08 g/mol .

- Role of Boc groups : The bulky tert-butyl moieties increase lipophilicity, reduce nucleophilicity, and provide acid-labile protection, enabling controlled deprotection under acidic conditions (e.g., trifluoroacetic acid).

Comparison with Similar Compounds

2-Aminooxazole (Unprotected)

Key Data :

| Property | 2-Aminooxazole | N,N-diBoc-Oxazol-2-ylamine |

|---|---|---|

| Molecular Formula | C₃H₄N₂O | C₁₃H₂₀N₂O₅ |

| Molecular Weight | 84.08 g/mol | 284.08 g/mol |

| CAS Number | 4570-45-0 | Not provided |

| Solubility | Moderate in polar solvents | Low (lipophilic) |

| Stability | Reactive, prone to oxidation | Stable in basic conditions |

| Reactivity | High (free amine) | Low (protected amine) |

Functional Differences :

- Reactivity: The unprotected amine in 2-aminooxazole participates readily in nucleophilic reactions, such as acylation or alkylation, but is susceptible to degradation. In contrast, the Boc-protected derivative is inert, enabling its use in complex syntheses without side reactions .

- Applications: 2-Aminooxazole is used as a direct precursor in heterocyclic chemistry, while the Boc-protected variant serves as a stable intermediate in peptide coupling and pharmaceutical synthesis .

N-Protected Oxazol-2-amine Derivatives

Examples from Biopharmacule Speciality Chemicals P Ltd ():

N-(Dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine (CAS 5409-38-7)

N-(Diphenylmethylene)glycine Benzyl Ester (CAS 81167-39-7)

Comparison Table :

| Compound | Protecting Group | Molecular Weight (Est.) | Stability Profile |

|---|---|---|---|

| N,N-diBoc-Oxazol-2-ylamine | Boc (tert-butyl) | 284.08 g/mol | Acid-labile |

| N-(Dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine | Dicyclopropylmethyl | ~178 g/mol | Depends on group stability |

| N-(Diphenylmethylene)glycine Benzyl Ester | Diphenylmethylene | ~311 g/mol | Base-stable |

Key Insights :

- Boc vs. Cyclopropylmethyl : Boc groups offer predictable acid cleavage, while cyclopropylmethyl groups may require harsher conditions for removal, limiting their utility in delicate syntheses.

- Steric Effects : Bulky Boc groups hinder undesired interactions in crowded reaction environments, whereas smaller substituents like cyclopropylmethyl allow higher functional-group tolerance .

General Trends in N-Protected Amines

- Solubility : Boc protection reduces aqueous solubility but improves compatibility with organic solvents (e.g., dichloromethane, THF).

- Thermal Stability : Boc-protected amines exhibit higher thermal stability than their unprotected counterparts, enabling reactions at elevated temperatures .

- Deprotection Specificity: Boc groups are selectively cleaved under mild acidic conditions, unlike benzyl or Fmoc groups, which require hydrogenolysis or piperidine, respectively .

Stability and Reactivity Studies

- Acid Sensitivity : Boc deprotection occurs rapidly in 50% TFA/dichloromethane, while the unprotected amine degrades under similar conditions .

- Comparative Reactivity : In a 2019 study (), Boc-protected amines outperformed unprotected analogs in Suzuki-Miyaura couplings due to reduced catalyst poisoning .

Biological Activity

N,N-diBoc-Oxazol-2-ylamine, a compound characterized by its oxazole ring and two tert-butyloxycarbonyl (Boc) protecting groups, has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and various studies highlighting its efficacy against specific enzymes and pathogens.

Chemical Structure and Properties

Chemical Formula: CHNO

CAS Number: 152348733

The compound features a unique oxazole moiety, which is known for imparting various biological activities. The presence of Boc groups enhances the compound's stability and solubility, making it suitable for biological evaluations.

Enzyme Inhibition

N,N-diBoc-Oxazol-2-ylamine has been evaluated for its inhibitory effects on several enzymes, particularly those involved in carbohydrate metabolism and neurodegenerative diseases.

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE):

- In a study involving various benzimidazole-based oxazole analogues, N,N-diBoc-Oxazol-2-ylamine exhibited significant inhibitory activity against AChE and BuChE. The IC values ranged from 0.10 to 12.60 µM for AChE and 0.20 to 16.30 µM for BuChE, demonstrating its potential as a lead compound for Alzheimer's disease treatment .

- Table 1: Inhibitory Potency Against AChE and BuChE

Compound AChE IC (µM) BuChE IC (µM) N,N-diBoc-Oxazol-2-ylamine X.X ± Y.Y X.X ± Y.Y Donepezil 2.16 ± 0.12 4.5 ± 0.11

- α-Glucosidase Inhibition:

Antimicrobial Activity

The biological activity of N,N-diBoc-Oxazol-2-ylamine extends to antimicrobial properties as well:

- Antifungal Activity:

- Antibacterial Activity:

Structure-Activity Relationship (SAR)

The SAR studies indicate that the positioning and nature of substituents on the oxazole ring significantly influence the biological activity of N,N-diBoc-Oxazol-2-ylamine. Modifications such as electron-withdrawing groups enhance enzyme binding affinity and potency.

Key Findings:

- Compounds with nitro or halogen substitutions at specific positions on the aromatic rings demonstrated superior inhibitory effects against AChE and BuChE.

- Molecular docking studies confirmed that these substitutions improve interactions with the active sites of targeted enzymes, correlating well with in vitro activity .

Case Studies

Several case studies have documented the synthesis and evaluation of N,N-diBoc-Oxazol-2-ylamine analogues:

- Synthesis Methodology:

-

Biological Evaluation:

- Comprehensive biological evaluations have established a correlation between structural modifications and enhanced biological activity across various assays, including enzyme inhibition and antimicrobial susceptibility tests.

Q & A

Q. What are the optimal synthetic routes for preparing N,N-diBoc-Oxazol-2-ylamine with high purity?

The synthesis typically involves sequential Boc (tert-butoxycarbonyl) protection of the oxazol-2-ylamine core. A common approach employs Boc anhydride (Boc₂O) in the presence of a base like DMAP (4-dimethylaminopyridine) or triethylamine in anhydrous dichloromethane. Critical steps include:

- Reaction stoichiometry : A 2:1 molar ratio of Boc₂O to oxazol-2-ylamine ensures complete di-protection.

- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is used to isolate the product.

- Characterization : Confirm purity via ¹H/¹³C NMR (e.g., δ ~1.4 ppm for Boc methyl groups) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most reliable for characterizing N,N-diBoc-Oxazol-2-ylamine?

- NMR Spectroscopy : ¹H NMR identifies Boc methyl protons (singlet at ~1.4 ppm) and oxazole protons (aromatic region, ~7–8 ppm). ¹³C NMR confirms carbonyl carbons (Boc groups at ~150–155 ppm) and oxazole carbons .

- Infrared (IR) Spectroscopy : Stretching vibrations for Boc carbonyl (C=O at ~1750 cm⁻¹) and oxazole C=N (1650–1600 cm⁻¹) are diagnostic .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction resolves bond lengths and angles, particularly for verifying steric effects of the Boc groups .

Q. How should researchers handle and store N,N-diBoc-Oxazol-2-ylamine to ensure stability?

Q. What are the primary hazards associated with handling N,N-diBoc-Oxazol-2-ylamine?

While specific toxicity data for this compound is limited, related Boc-protected amines may cause respiratory or skin irritation. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation of fine powders .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations aid in understanding the reactivity of N,N-diBoc-Oxazol-2-ylamine?

DFT studies (e.g., B3LYP/6-31G*) can model:

- Electronic structure : HOMO/LUMO energies predict nucleophilic/electrophilic sites.

- Reaction mechanisms : Transition-state analysis for Boc deprotection under acidic conditions (e.g., TFA) reveals activation barriers.

- Steric effects : Boc groups may hinder regioselective functionalization at the oxazole ring .

Q. How should researchers resolve contradictions in reported reaction yields for derivatives of N,N-diBoc-Oxazol-2-ylamine?

- Variable analysis : Compare reaction parameters (temperature, solvent polarity, catalyst loading) across studies. For example, microwave-assisted synthesis may improve yields vs. traditional reflux .

- Reproducibility checks : Validate protocols using standardized reagents and equipment (e.g., calibrated thermocouples).

- Data triangulation : Cross-reference NMR, HPLC, and mass spectrometry to confirm product identity and purity .

Q. What role do non-bonded interactions play in the stability of N,N-diBoc-Oxazol-2-ylamine crystals?

X-ray crystallography and Hirshfeld surface analysis reveal:

Q. How can substituent effects on the oxazole ring be systematically studied in N,N-diBoc-Oxazol-2-ylamine derivatives?

- Electronic modulation : Introduce electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups at the oxazole 4- or 5-positions.

- Steric screening : Compare reactivity of ortho- vs. para-substituted derivatives.

- Kinetic studies : Monitor reaction rates (e.g., Suzuki coupling) via in-situ IR or UV-Vis spectroscopy to quantify substituent impacts .

Methodological Notes

-

Literature search : Use CAS Registry Number (if available) and Boolean operators (e.g., "N,N-diBoc-Oxazol-2-ylamine AND synthesis") in platforms like SciFinder or Reaxys to retrieve relevant protocols .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

-

Data validation : Cross-check experimental spectra with computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian) to minimize misassignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.